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molecular formula C11H9F3O B8785344 4-(2-Trifluoromethylphenyl)-3-buten-2-one

4-(2-Trifluoromethylphenyl)-3-buten-2-one

Cat. No. B8785344
M. Wt: 214.18 g/mol
InChI Key: DNMFDFHJWALWGN-UHFFFAOYSA-N
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Patent
US07091371B2

Procedure details

200 mg of Raney nickel are added to a solution of 2.05 g of 4-(2-trifluoromethylphenyl)-3-buten-2-one in 100 ml of ethyl acetate and the mixture is stirred under a hydrogen atmosphere and at standard pressure for 7 h. The mixture is subsequently filtered and the filtrate is evaporated under reduced pressure, whereby the title compound is obtained.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11](=[O:13])[CH3:12]>[Ni].C(OCC)(=O)C>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C=CC(C)=O)(F)F
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under a hydrogen atmosphere and at standard pressure for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is subsequently filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure, whereby the title compound
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
FC(C1=C(C=CC=C1)CCC(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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